molecular formula C18H30 B1459611 1-Phenyldodecane-D30 CAS No. 352431-29-9

1-Phenyldodecane-D30

Cat. No.: B1459611
CAS No.: 352431-29-9
M. Wt: 276.6 g/mol
InChI Key: KWKXNDCHNDYVRT-NPTDWAEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyldodecane-D30 is a useful research compound. Its molecular formula is C18H30 and its molecular weight is 276.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-Phenyldodecane-D30 plays a significant role in biochemical reactions, particularly as a surfactant and detergent precursor. It interacts with various enzymes and proteins, facilitating the breakdown of complex molecules. For instance, it is involved in the preparation of sodium dodecylbenzenesulfonate, an anionic detergent. The interaction with enzymes such as acyl-CoA synthetase, acyl-CoA dehydrogenase, and β-hydroxyacyl-CoA dehydrogenase is crucial for its metabolic processing .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a surfactant, affecting the integrity of cell membranes and facilitating the transport of molecules across the membrane. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in lipid metabolism, such as acyl-CoA synthetase and acyl-CoA dehydrogenase . These interactions lead to changes in gene expression and metabolic pathways, ultimately affecting cellular function and homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression . The stability and degradation of the compound are critical factors in its long-term effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it acts as a surfactant and facilitates the transport of molecules across cell membranes. At high doses, it can exhibit toxic effects, leading to cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above certain concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the β-oxidation pathway. Enzymes such as acyl-CoA synthetase, acyl-CoA dehydrogenase, and β-hydroxyacyl-CoA dehydrogenase play a crucial role in its metabolism . The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, affecting its localization and function . The compound’s distribution is influenced by its chemical properties, including its hydrophobic nature and affinity for lipid membranes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum and lipid droplets. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . The compound’s presence in specific organelles can affect cellular processes such as lipid metabolism and membrane dynamics .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D,12D2,13D,14D,15D2,16D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKXNDCHNDYVRT-NPTDWAEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313063
Record name Benzene-d5, dodecyl-d25-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352431-29-9
Record name Benzene-d5, dodecyl-d25-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352431-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-d5, dodecyl-d25-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyldodecane-D30
Reactant of Route 2
1-Phenyldodecane-D30
Reactant of Route 3
Reactant of Route 3
1-Phenyldodecane-D30
Reactant of Route 4
Reactant of Route 4
1-Phenyldodecane-D30
Reactant of Route 5
Reactant of Route 5
1-Phenyldodecane-D30
Reactant of Route 6
Reactant of Route 6
1-Phenyldodecane-D30

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.